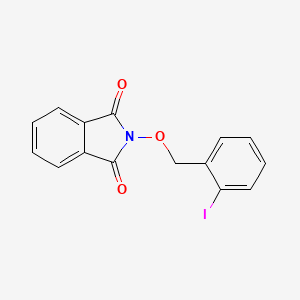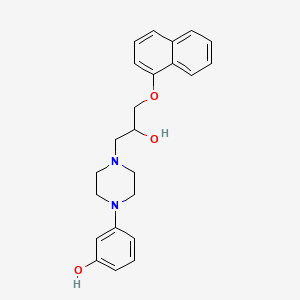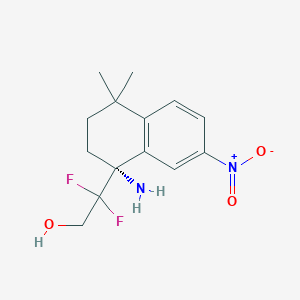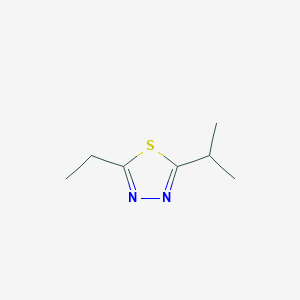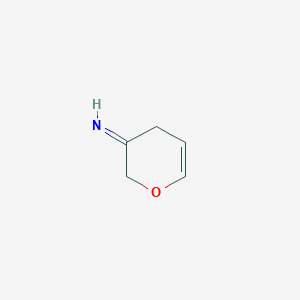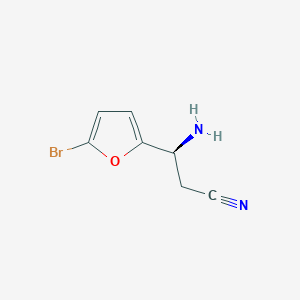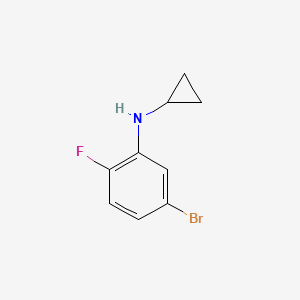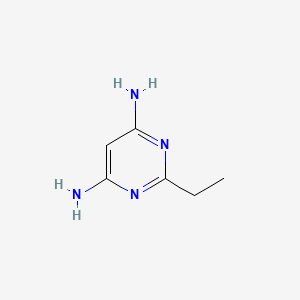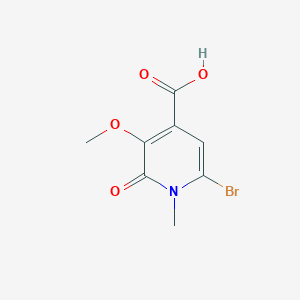
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 3rd position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by methoxylation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance binding affinity and selectivity, while the carboxylic acid group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
- 3-Bromo-6-methyl-2-oxo-1(2H)-pyrazineacetic acid
- 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid
Uniqueness
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
1429204-41-0 |
|---|---|
分子式 |
C8H8BrNO4 |
分子量 |
262.06 g/mol |
IUPAC 名称 |
6-bromo-3-methoxy-1-methyl-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO4/c1-10-5(9)3-4(8(12)13)6(14-2)7(10)11/h3H,1-2H3,(H,12,13) |
InChI 键 |
PYLHYIRINPTOOP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=C(C1=O)OC)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


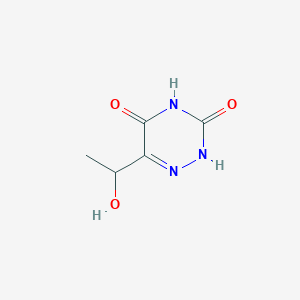
![5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)
